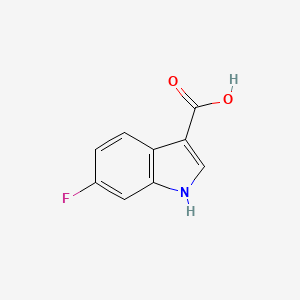

6-fluoro-1H-indole-3-carboxylic acid

Description

Historical Background and Discovery

The development of this compound emerged from the broader exploration of fluorinated indole derivatives that began gaining momentum in the latter half of the 20th century. While the exact discovery date of this specific compound is not explicitly documented in the available literature, its synthesis and characterization can be traced to systematic efforts to introduce fluorine substituents into the indole scaffold to modulate biological activity and chemical properties. The compound was first catalogued with the Chemical Abstracts Service number 23077-44-3, establishing its identity within the chemical literature.

The synthetic methodology for producing this compound was developed through adaptation of established indole functionalization techniques. Research conducted in 2016 demonstrated an effective synthetic route utilizing 6-fluoroindole as the starting material, which undergoes acylation with trifluoroacetic anhydride in N,N-dimethylformamide at 0 degrees Celsius, followed by hydrolysis with sodium hydroxide to yield the target compound with a 66 percent yield. This synthetic approach represents a significant advancement in the preparation of fluorinated indole carboxylic acids, providing a reproducible method for accessing this important chemical intermediate.

The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis, including proton nuclear magnetic resonance spectroscopy performed in deuterated dimethyl sulfoxide, which revealed characteristic signals consistent with the proposed structure. The compound's crystal structure was subsequently determined through X-ray crystallographic analysis, confirming the planar arrangement of the indole ring system with the carboxylic acid group and providing detailed insights into its solid-state packing arrangements.

Relevance within Indole Chemistry

This compound occupies a significant position within the broader landscape of indole chemistry due to its unique combination of structural features and enhanced properties. Indole derivatives have been recognized as one of the most important classes of heterocyclic compounds in medicinal chemistry, with their structural motif appearing in numerous natural products, pharmaceuticals, and bioactive molecules. The incorporation of fluorine at the 6-position of the indole ring introduces distinctive electronic effects that substantially modify the compound's chemical behavior and biological activity profile.

The fluorine substitution at the 6-position creates several important chemical consequences that distinguish this compound from other indole carboxylic acids. The electronegativity of fluorine influences the electron density distribution throughout the indole ring system, affecting both the reactivity of the molecule and its interactions with biological targets. This electronic modulation is particularly significant for the carboxylic acid functionality at the 3-position, as the fluorine substituent can influence the acidity of the carboxyl group and alter the compound's hydrogen bonding capabilities.

Within the context of indole-3-carboxylic acid derivatives, the 6-fluoro variant represents an important example of how halogen substitution can be used to fine-tune molecular properties. Indole-3-carboxylic acid and its derivatives are recognized as excellent auxins for plants and serve as drug intermediates for many pharmaceutical products. The fluorinated analog extends this utility by providing enhanced metabolic stability and altered pharmacokinetic properties that are often desirable in drug development applications.

The compound's relevance is further emphasized by its role as a versatile synthetic intermediate. The combination of the reactive carboxylic acid group and the electron-withdrawing fluorine substituent creates opportunities for diverse chemical transformations, including esterification, amide formation, and metal-catalyzed coupling reactions. This versatility has made this compound a valuable building block in the construction of more complex molecular architectures.

Overview of Research Significance and Applications

The research significance of this compound stems from its multifaceted applications across several scientific disciplines, including pharmaceutical development, agricultural chemistry, and materials science. The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders. The fluorine substitution enhances the compound's lipophilicity and metabolic stability, properties that are highly valued in medicinal chemistry for improving drug bioavailability and duration of action.

In pharmaceutical development, this compound functions as a key building block for synthesizing bioactive molecules with enhanced therapeutic profiles. The presence of the fluorine atom can significantly alter the compound's biological activity and pharmacokinetics, potentially enhancing binding affinities with biological receptors and improving overall drug efficacy. Research has demonstrated that fluorinated indole derivatives often exhibit superior pharmacological properties compared to their non-fluorinated counterparts, making this compound particularly valuable for drug discovery efforts.

The compound's applications extend beyond pharmaceutical chemistry into plant growth regulation, where it acts as a plant growth regulator promoting root development and enhancing plant resilience. This application is particularly valuable in agriculture and horticulture, where controlled manipulation of plant growth can improve crop yields and stress tolerance. The indole-3-carboxylic acid backbone is known for its auxin-like activity, and the fluorine substitution may modulate this biological activity in beneficial ways.

Biochemical research represents another significant area of application for this compound. Researchers utilize this compound to study the effects of indole derivatives on cellular processes, contributing to a better understanding of metabolic pathways and cellular signaling mechanisms. The fluorine substituent can serve as a useful probe for investigating structure-activity relationships and for developing fluorine-19 nuclear magnetic resonance-based analytical methods.

In materials science, the compound is being explored for its potential in creating advanced materials, such as organic semiconductors, due to its unique electronic properties. The combination of the indole ring system with fluorine substitution creates interesting electronic characteristics that may be useful in the development of organic electronic devices and other advanced materials applications.

Scope and Structure of the Review

This comprehensive review focuses exclusively on the chemical compound this compound, examining its fundamental properties, synthetic methodologies, and diverse applications across multiple scientific disciplines. The scope of this analysis encompasses the compound's structural characteristics, chemical reactivity patterns, and its significance within the broader context of fluorinated indole chemistry.

The structure of this review is organized to provide a systematic examination of the compound's key aspects, beginning with foundational information about its discovery and historical development. The discussion progresses through an analysis of its position within indole chemistry, highlighting the unique properties conferred by the fluorine substitution and carboxylic acid functionality. The review then examines the compound's research significance and practical applications, providing a comprehensive overview of its utility across various scientific fields.

The following table summarizes the fundamental physicochemical properties of this compound based on available experimental and computational data:

The analytical characterization of this compound has been accomplished through multiple spectroscopic and crystallographic techniques. Nuclear magnetic resonance spectroscopy analysis conducted in deuterated dimethyl sulfoxide at 300 megahertz revealed characteristic signals at 12.03 parts per million (broad singlet, 1H), 11.87 parts per million (singlet, 1H), 7.99-7.92 parts per million (multiplet, 2H), 7.23 parts per million (doublet of doublets, J = 9.9 and 2.4 Hz, 1H), and 7.03-6.97 parts per million (multiplet, 1H).

Crystallographic analysis has provided detailed structural information, revealing that all non-hydrogen atoms in the molecule are approximately coplanar, with the carboxylic acid oxygen atoms deviating by only 0.0809 and -0.1279 Angstroms from the indole plane. The crystal structure demonstrates intermolecular hydrogen bonding patterns, with oxygen-hydrogen to oxygen interactions linking molecules into dimers, which are further connected through nitrogen-hydrogen to oxygen hydrogen bonds and π-π interactions with centroid-to-centroid distances of 3.680 Angstroms.

Properties

IUPAC Name |

6-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDFSNLFIZWJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651657 | |

| Record name | 6-Fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23077-44-3 | |

| Record name | 6-Fluoro-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23077-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Trifluoroacetic Anhydride and Sodium Hydroxide Treatment

One of the most documented methods for preparing 6-fluoro-1H-indole-3-carboxylic acid starts from commercially available 6-fluoroindole. The key steps are:

- Stage 1: 6-fluoroindole is reacted with trifluoroacetic anhydride in N,N-dimethylformamide (DMF) at 0°C for 3 hours. This step introduces an electrophilic species at the 3-position of the indole ring.

- Stage 2: The reaction mixture is quenched with sodium carbonate solution, followed by reflux with 4 M sodium hydroxide in DMF for 4 hours to hydrolyze the intermediate to the carboxylic acid.

- Workup: The mixture is acidified to pH 3 with hydrochloric acid to precipitate the product, which is then isolated by filtration and dried.

Yield: Approximately 66% of this compound is obtained as an off-white solid.

Characterization: ^1H NMR confirms the structure with characteristic signals at 12.03 and 11.87 ppm (broad singlets for NH and COOH protons) and aromatic protons between 6.97 and 7.99 ppm.

| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 6-fluoroindole + trifluoroacetic anhydride in DMF | 3 h | 0°C | - | Electrophilic substitution |

| 2 | NaOH (4 M) in DMF, reflux | 4 h | Reflux | - | Hydrolysis to carboxylic acid |

| Workup | Acidification to pH 3 | - | Room temp | 66 | Precipitation and isolation |

This method is straightforward and suitable for laboratory-scale synthesis, providing moderate yields with relatively simple reaction conditions.

Multi-Step Synthesis via 6-Fluoroindole-3-Acetonitrile Intermediate

Two-Step Industrial Route via 6-Fluoroindole-3-Acetonitrile

An industrially relevant approach involves synthesizing 6-fluoroindole-3-acetonitrile as a key intermediate, which can be further converted to the carboxylic acid.

- Step 1: Synthesis of 6-fluoroindole by reacting 6-fluoroindole with dimethylamine hydrochloride and paraformaldehyde in n-butanol under reflux at 120°C for 2 hours. The crude product is basified and recrystallized to obtain high purity 6-fluoroindole.

- Step 2: 6-fluoroindole is reacted with sodium cyanide in an organic solvent under reflux at 150°C for approximately 4 hours to yield 6-fluoroindole-3-acetonitrile.

- Purification: The crude nitrile is extracted, washed, and distilled under reduced pressure to isolate the pure intermediate.

This intermediate can then be hydrolyzed under basic conditions to yield this compound.

| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 6-fluoroindole + dimethylamine hydrochloride + paraformaldehyde in n-butanol reflux | 2 h | 120°C | 72.1 | Formation of 6-fluoroindole |

| 2 | 6-fluoroindole + sodium cyanide in organic solvent reflux | 4 h | 150°C | High | Formation of 6-fluoroindole-3-acetonitrile |

| 3 | Hydrolysis of nitrile to carboxylic acid (basic conditions) | Variable | Elevated temp | - | Conversion to target acid |

This route is advantageous for industrial scale due to the high purity and yield of intermediates and the short overall synthesis (two main steps) with readily available raw materials.

Alternative Synthetic Strategies

Nucleophilic Substitution and Alkylation Routes

Some research reports describe the synthesis of indole-3-carboxylic acid derivatives, including fluorinated analogs, via nucleophilic substitution on intermediates followed by hydrolysis. For example:

- Using lithium diisopropylamide (LDA) to generate nucleophilic species at the 3-position of indole derivatives.

- Subsequent alkylation with alkyl bromides to form intermediates.

- Final deprotection or hydrolysis under sodium hydroxide to yield the carboxylic acid.

Although these methods are more commonly applied to substituted or functionalized indole derivatives, they provide a versatile approach for structural diversification and have been adapted for fluorinated indoles in herbicidal and pharmaceutical research.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents | Conditions | Yield (%) | Scale Suitability | Comments |

|---|---|---|---|---|---|---|

| Direct Carboxylation via Trifluoroacetic Anhydride | 6-fluoroindole | Trifluoroacetic anhydride, NaOH | DMF, 0°C to reflux, 7 h total | 66 | Lab scale | Simple, moderate yield |

| Two-Step via 6-Fluoroindole-3-Acetonitrile | 6-fluoroindole | Dimethylamine HCl, paraformaldehyde, NaCN | Reflux 120–150°C, 6 h total | High | Industrial scale | High purity, cost-effective |

| Nucleophilic Substitution & Alkylation | Indole derivatives | LDA, alkyl bromides, NaOH | Low temp to reflux | Variable | Research scale | Versatile for derivatives |

Research Findings and Notes

- The direct carboxylation method using trifluoroacetic anhydride is well-suited for laboratory synthesis, offering a straightforward route with moderate yields and manageable reaction conditions.

- The industrially favored method leverages the formation of 6-fluoroindole-3-acetonitrile, which allows for better control, higher purity, and scalability.

- Hydrolysis of nitrile intermediates under basic conditions is a common final step to obtain the carboxylic acid functionality.

- Nucleophilic substitution methods provide flexibility for further functionalization but are less commonly used solely for preparing this compound.

- The choice of method depends on the scale, purity requirements, and available starting materials.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as halogenation and nitration.

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which are useful in various applications.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can replace the fluorine atom.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed:

Halogenated Indoles: Formed through halogenation reactions.

Aminated Indoles: Formed through nucleophilic substitution with amines.

Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.

Scientific Research Applications

Medicinal Chemistry Applications

6-Fluoro-1H-indole-3-carboxylic acid serves as a pivotal building block in drug discovery and development. Its applications include:

1. Anticancer Agents

- The compound has been explored as a potential inhibitor of tryptophan dioxygenase, which is implicated in tumor progression and immune modulation. Research indicates that derivatives of this compound exhibit significant anticancer properties by modulating immune responses against tumors .

2. Antibacterial and Antifungal Activity

- Studies have demonstrated that this compound and its derivatives possess antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Additionally, antifungal activity has been observed against strains like Candida albicans .

3. Neurological Disorders

- The compound acts as a selective serotonin reuptake inhibitor, suggesting potential applications in treating depression and anxiety disorders. Its structural similarity to known antidepressants enhances its therapeutic profile .

Agrochemical Applications

1. Herbicidal Activity

- Recent studies have reported the design and synthesis of indole-3-carboxylic acid derivatives, including this compound, which demonstrate herbicidal activity through the auxin receptor protein TIR1 pathway. This mechanism suggests its potential as a selective herbicide in agricultural practices .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 6-fluoroindole with trifluoroacetic anhydride under controlled conditions, yielding the carboxylic acid with a good yield of approximately 66% . The compound can also be modified to create various derivatives that enhance its biological activity.

| Derivative | Activity |

|---|---|

| 6-Fluoroindole-3-acrylic acid | Antimicrobial against Gram-positive bacteria |

| 5-Bromocarboxamide | Strong activity against MRSA |

| Indole-3-acetic acid derivatives | Herbicidal activity through TIR1 receptor |

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antimicrobial efficacy of various indole derivatives against MRSA. The results indicated that compounds with a fluorine atom at the 6-position exhibited enhanced activity compared to their non-fluorinated counterparts, with minimum inhibitory concentrations (MIC) ranging from 4.8 µM to 12.4 µM for S. aureus strains .

Case Study 2: Herbicidal Potential

In another study, researchers synthesized a series of novel indole derivatives, including those based on this compound, which showed significant herbicidal effects on target weeds while exhibiting low toxicity to non-target species. This highlights the potential for developing environmentally friendly herbicides from this compound .

Mechanism of Action

The mechanism of action of 6-fluoro-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Indole Carboxylic Acid Derivatives

Table 1: Key Fluorinated Indole Derivatives

Key Observations :

- Substituent Position : Fluorine at C6 (vs. C5 or C7) alters electron-withdrawing effects, influencing reactivity and crystal packing. For example, 6-fluoro substitution enhances π–π interactions compared to 5-fluoro analogs .

- Functional Groups : Carboxylic acid derivatives (e.g., -COOH vs. -COOCH₃) modulate solubility and hydrogen-bonding capacity. Methyl esters (e.g., CAS 649550-97-0) are more lipophilic, making them suitable for membrane permeability in drug design .

Indazole and Heterocyclic Analogs

Table 2: Indazole and Related Heterocycles

Key Observations :

- Halogenation : Iodine (in 885521-55-1) introduces steric bulk and polarizability, useful in targeted therapies. Chlorine (in 16381-48-9) enhances electrophilicity for cross-coupling reactions .

- Heterocycle Variation : Indazoles (two adjacent nitrogen atoms) vs. indoles (one nitrogen) exhibit distinct electronic profiles. Indazoles often show higher metabolic stability in drug candidates .

Research Implications and Industrial Relevance

- Drug Development : Fluorine substitution enhances bioavailability and target binding. For instance, this compound’s planar structure facilitates interactions with enzymes like kinases .

- Material Science : The compound’s hydrogen-bonding network inspires crystal engineering for organic semiconductors .

- Limitations : Data gaps (e.g., boiling points) persist for many analogs, necessitating further experimental characterization .

Biological Activity

6-Fluoro-1H-indole-3-carboxylic acid (C9H6FNO2) is a synthetic compound belonging to the indole family, characterized by the presence of a fluorine atom at the 6-position and a carboxylic acid group at the 3-position of the indole ring. This compound has gained attention in pharmacology due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article explores its biological activity, supported by data tables and relevant case studies.

The molecular formula of this compound is C9H6FNO2, with a molar mass of approximately 179.15 g/mol. The structure includes a planar indole ring system that enhances its interaction with biological targets.

Antibacterial Activity

This compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies have shown that it has Minimum Inhibitory Concentration (MIC) values indicating its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.8 |

| Escherichia coli | 12.4 |

| Pseudomonas aeruginosa | 25 |

| Methicillin-resistant S. aureus | 12.4 |

These results suggest that the compound could be developed as an antibiotic agent, particularly against resistant strains .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. It was tested against several fungal strains, showing notable efficacy:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 6.9 |

| Cryptococcus neoformans | 2.9 |

The compound exhibited strong intrinsic antimicrobial activity, particularly against fungal pathogens .

Antiviral Activity

While primarily noted for its antibacterial and antifungal properties, there are indications that derivatives of indole-3-carboxylic acids can exhibit antiviral activity. Research into substituted derivatives has revealed potential efficacy against viruses, although specific data for this compound remains limited .

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in microbial growth and survival. The fluorine substitution enhances lipophilicity and may improve membrane penetration, leading to increased bioactivity .

Case Studies

Several studies have focused on the synthesis and biological evaluation of indole derivatives:

- Study on Antimicrobial Properties : A comprehensive evaluation was conducted on various indole derivatives, including this compound, highlighting its significant antimicrobial activity against both bacterial and fungal strains .

- Synthesis of Derivatives : Research synthesized multiple derivatives of indole-3-carboxylic acid to explore structure-activity relationships (SAR). These studies indicated that modifications at different positions significantly affect biological activity, providing insights for further drug development .

Q & A

Basic: What are the recommended methods for synthesizing and purifying 6-fluoro-1H-indole-3-carboxylic acid?

Answer:

The compound is commercially available (CAS 23077-44-3) with ≥98% purity, but synthesis typically involves fluorination of indole precursors or carboxylation of 6-fluoroindole derivatives. For crystallization, slow evaporation of methanol solutions yields monoclinic crystals (space group P2₁/c) suitable for X-ray diffraction . Key purification steps include:

- Recrystallization : Use methanol or ethanol to remove impurities.

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane mixtures (1:3 ratio) for intermediates.

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (literature mp ~199–201°C, similar to structurally related indole-3-carboxylic acids) .

Advanced: How can crystallographic data resolve ambiguities in the planar conformation of this compound?

Answer:

X-ray diffraction reveals that the indole ring and carboxylic acid group are nearly coplanar, with deviations ≤0.13 Å. However, intermolecular hydrogen bonds (O–H⋯O and N–H⋯O) and π-π stacking (centroid distance 3.68 Å) induce slight distortions. To address planar conformation disputes:

- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging high-resolution data (R factor <0.05) to model thermal motion and bond angles accurately .

- Comparative Analysis : Overlay structures of analogs (e.g., 5-fluoro- or 6-methyl-indole-3-carboxylic acid) to identify fluorine-induced steric or electronic effects on planarity .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ ~11.2 ppm (indole NH), δ ~8.1 ppm (C2-H), and δ ~7.3–7.6 ppm (aromatic protons). ¹⁹F NMR reveals a singlet near δ -115 ppm .

- FT-IR : Peaks at ~3100 cm⁻¹ (N–H stretch), ~1680 cm⁻¹ (C=O stretch), and ~1250 cm⁻¹ (C–F stretch) confirm functional groups .

- Mass Spectrometry : ESI-MS (negative mode) gives [M–H]⁻ at m/z 178.1 (calculated 179.15 g/mol), with fragmentation patterns aligning with decarboxylation (-44 amu) .

Advanced: How do intermolecular interactions influence the supramolecular assembly of this compound?

Answer:

Crystal packing is governed by:

- Hydrogen Bonds : Carboxylic acid dimers form via O–H⋯O interactions (O⋯O distance ~2.65 Å), while N–H⋯O bonds link dimers into chains .

- π-π Interactions : Indole rings stack with a centroid distance of 3.68 Å, stabilizing the lattice.

- Fluorine Effects : The electron-withdrawing fluorine atom enhances acidity (pKa ~3.5–4.0 for –COOH) and polarizes adjacent C–H bonds, influencing packing motifs. Compare with non-fluorinated analogs (e.g., indole-3-carboxylic acid) to isolate fluorine’s role .

Basic: What are the solubility properties of this compound in common solvents?

Answer:

The compound is sparingly soluble in water but dissolves in polar aprotic solvents:

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Methanol | 8–10 |

| DMSO | 15–20 |

| Ethyl Acetate | 2–3 |

| Water | <0.1 |

| Adjust pH with NaOH (≥pH 8) to form water-soluble carboxylate salts for biological assays . |

Advanced: How can researchers address contradictions in reported LogP values for fluorinated indole derivatives?

Answer:

Discrepancies in LogP (e.g., 2.17 for 6-methylindole-3-carboxylic acid vs. ~1.63 for 6-fluoro analog) arise from:

- Measurement Methods : Use reversed-phase HPLC (C18 column, isocratic elution) for consistent experimental LogP.

- Computational Models : Compare DFT-calculated vs. experimental values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to validate predictions .

- Fluorine Contribution : The fluorine atom’s electronegativity reduces lipophilicity; use Hansch analysis to quantify substituent effects .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Avoid inhalation of fine powders.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Consult a physician if ingested .

- Storage : Keep in a desiccator at 2–8°C under inert gas (N₂ or Ar) to prevent degradation .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Answer:

- Fluorination Step : Use Selectfluor® or F-TEDA-BF₄ in DMF at 60°C for regioselective C6 fluorination (yield >75%) .

- Carboxylation : Employ Pd-catalyzed carbonylation (CO gas, 80°C) with 6-fluoroindole and K₂CO₃ in DMF/H₂O .

- Troubleshooting : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). If carboxylation stalls, add catalytic CuI or increase CO pressure .

Basic: How is this compound utilized in medicinal chemistry research?

Answer:

It serves as:

- Pharmacophore : The indole-carboxylic acid scaffold is a key motif in kinase inhibitors (e.g., PDGFR inhibitors) and NSAID analogs .

- Derivatization : Modify the carboxyl group to amides or esters (e.g., methyl ester CAS 649550-97-0) for enhanced bioavailability .

Advanced: What computational methods predict the bioactivity of this compound derivatives?

Answer:

- Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2 or EGFR) to prioritize derivatives.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for anti-inflammatory or anticancer activity .

- ADMET Prediction : SwissADME or ADMETLab2.0 estimate permeability (Caco-2), cytochrome P450 interactions, and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.